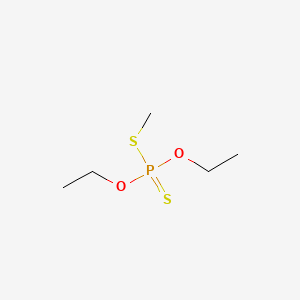

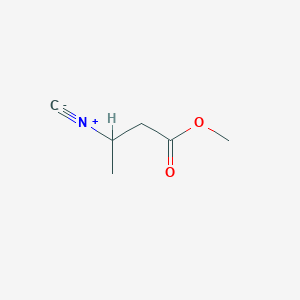

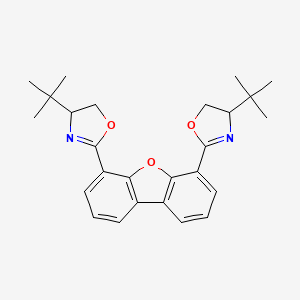

![molecular formula C24H27NO8 B13833037 5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)

5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Medermycin is a unique member of the pyranonaphthoquinone family of antibiotics. It contains a β-C-glycoside linkage to an aminosugar, D-angolosamine, and was originally isolated from Streptomyces species K73 by Takano et al. in 1976 . Medermycin has been found to possess antibacterial, antifungal, and cytotoxic activities .

Preparation Methods

Medermycin is produced by culturing Streptomyces species at 28°C with aeration and agitation in a medium containing starch, peptone, meat extract, dry yeast, and sodium chloride . The cultured broth is filtered and the filtrate is passed through a column of non-ionic resin, Amberlite XAD II. Medermycin is adsorbed to the resin and eluted with 70% aqueous acetone. The eluate is then evaporated, and the residue is extracted with chloroform and ethyl acetate. The final product is obtained through lyophilization and chromatography on phosphonomethyl cellulose .

Chemical Reactions Analysis

Medermycin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form chimeric natural products through nonenzymatic steps such as cycloaddition, condensation, and esterification . Common reagents used in these reactions include chloroform, ethyl acetate, and acetone . Major products formed from these reactions include chimeric medermycin-type natural products with unusual polycyclic skeletons .

Scientific Research Applications

Medermycin has a wide range of scientific research applications. It has been identified as a potent antibiotic, specifically active against Gram-positive bacteria . It also exhibits antiproliferative effects against cancer cells, such as HCT-116, with significant inhibitory concentrations . Additionally, medermycin has been shown to inhibit TNFα-promoted inflammatory reactions in human synovial fibroblasts, making it a potential candidate for anti-inflammatory therapies .

Mechanism of Action

Medermycin exerts its effects by targeting bacterial protein synthesis. It inhibits the growth of bacteria by binding to the 50S ribosomal subunit, preventing peptide bond formation and translocation during protein synthesis . This mechanism is similar to that of other macrolide antibiotics, which also target the 50S ribosomal subunit .

Comparison with Similar Compounds

Medermycin is structurally similar to other antibiotics such as kalafungin and ligustrone B, which are also DNA intercalators . medermycin is unique due to its β-C-glycoside linkage to D-angolosamine and its ability to form chimeric natural products with unusual polycyclic skeletons . Other similar compounds include chimedermycins L and M, and sekgranaticin B, which also exhibit potent antibacterial activity .

Properties

Molecular Formula |

C24H27NO8 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |

InChI |

InChI=1S/C24H27NO8/c1-9-17-19(24-15(31-9)8-16(26)33-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3)4)20(27)10(2)32-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3/t9?,10-,13+,14-,15?,20-,24?/m1/s1 |

InChI Key |

NYJGMJFBEVSQNN-UABNFPLYSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O |

Canonical SMILES |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

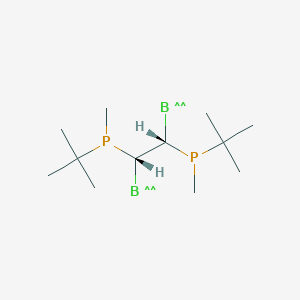

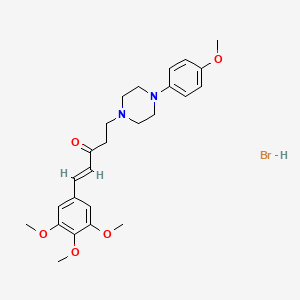

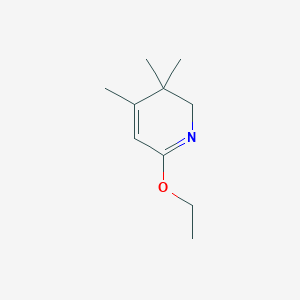

![Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-](/img/structure/B13832961.png)

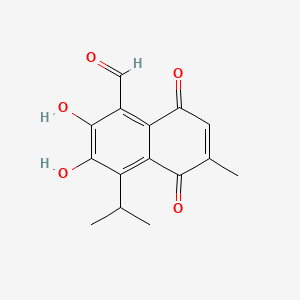

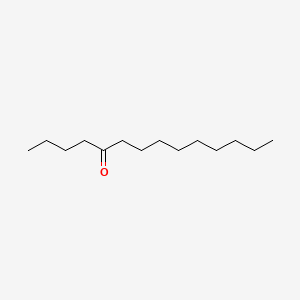

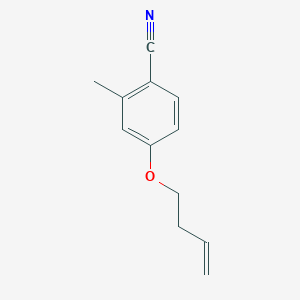

![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)

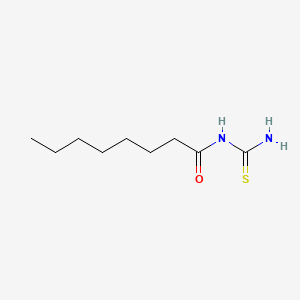

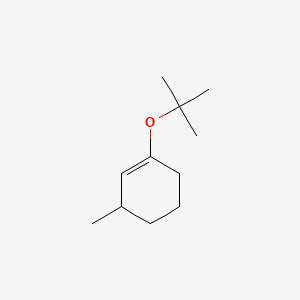

![2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)